molecular formula C15H11ClO3 B186202 4-Chlorobenzoic acid phenacyl ester CAS No. 54797-45-4

4-Chlorobenzoic acid phenacyl ester

Katalognummer: B186202
CAS-Nummer: 54797-45-4
Molekulargewicht: 274.7 g/mol
InChI-Schlüssel: NVTQPWOXSGWFES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorobenzoic acid phenacyl ester is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-oxo-2-phenylethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 2-oxo-2-phenylethyl ester typically involves the esterification of 4-chlorobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-chloro-, 2-oxo-2-phenylethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobenzoic acid phenacyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 4-chloro-2-hydroxy-2-phenylethyl benzoate.

    Substitution: Formation of various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzoic acid phenacyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-chloro-, 2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-oxo-2-phenylethanol, which may exert biological effects through various mechanisms. The chlorine atom in the benzene ring can also participate in interactions with biological molecules, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

4-Chlorobenzoic acid phenacyl ester can be compared with other similar compounds, such as:

    Benzoic acid, 4-chloro-, 2-phenylethyl ester: Lacks the oxo group, resulting in different chemical and biological properties.

    Benzoic acid, 4-chloro-, 2-oxo-2-methyl ester: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.

    Benzoic acid, 4-chloro-, 2-oxo-2-ethyl ester: The ethyl group alters the compound’s physical and chemical characteristics compared to the phenylethyl ester.

Eigenschaften

CAS-Nummer

54797-45-4

Molekularformel

C15H11ClO3

Molekulargewicht

274.7 g/mol

IUPAC-Name

phenacyl 4-chlorobenzoate

InChI

InChI=1S/C15H11ClO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2

InChI-Schlüssel

NVTQPWOXSGWFES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.